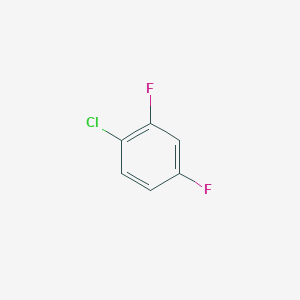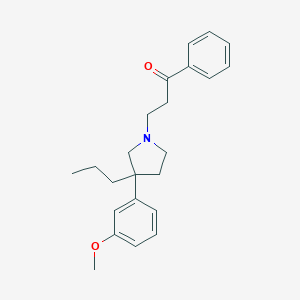
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine, also known as BP-897, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is a highly selective dopamine D3 receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine selectively blocks dopamine D3 receptors, which are located in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in the reward system and play a crucial role in addiction and other psychiatric disorders. By blocking these receptors, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can reduce the rewarding effects of drugs of abuse and prevent relapse in drug addiction. It can also improve cognitive function and reduce psychotic symptoms in patients with schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
生化学的および生理学的効果
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and heroin. It can also improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine is its high selectivity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine is its low solubility in water, which can make it difficult to administer in vivo. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists that can be used as therapeutic agents for drug addiction, schizophrenia, and Parkinson's disease. Another area of interest is the study of the role of dopamine D3 receptors in other neurological and psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine to optimize its therapeutic potential.
合成法
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can be synthesized using a multi-step process that involves the reaction of 3-(m-methoxyphenyl)-3-propylpyrrolidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization to obtain pure 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine.
科学的研究の応用
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block dopamine D3 receptors, which are known to play a crucial role in the reward pathway of the brain. By blocking these receptors, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can reduce the reinforcing effects of drugs of abuse and prevent relapse in drug addiction. It can also improve cognitive function and reduce psychotic symptoms in patients with schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
特性
CAS番号 |
1507-62-6 |
|---|---|
製品名 |
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine |
分子式 |
C23H29NO2 |
分子量 |
351.5 g/mol |
IUPAC名 |
3-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H29NO2/c1-3-13-23(20-10-7-11-21(17-20)26-2)14-16-24(18-23)15-12-22(25)19-8-5-4-6-9-19/h4-11,17H,3,12-16,18H2,1-2H3 |
InChIキー |
FWIUQXXTTYGPHG-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
正規SMILES |
CCCC1(CCN(C1)CCC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
同義語 |
β-[3-(m-Methoxyphenyl)-3-propyl-1-pyrrolidinyl]propiophenone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



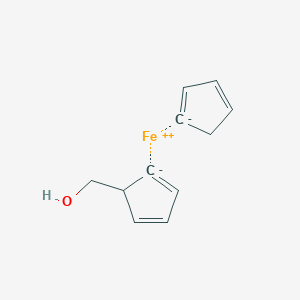
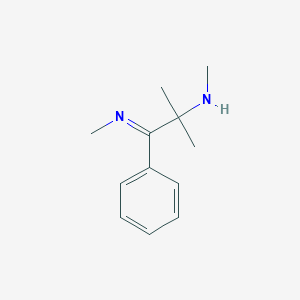
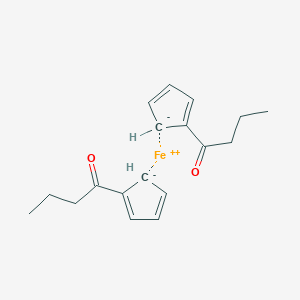
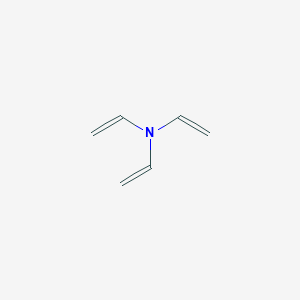
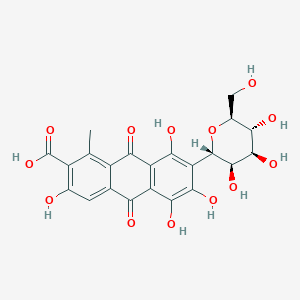
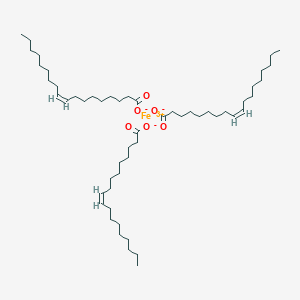
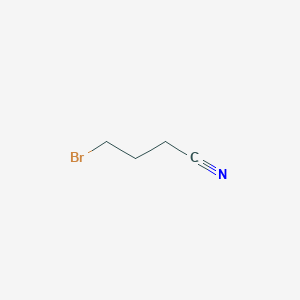
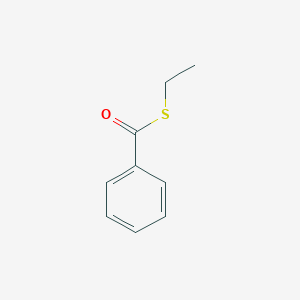
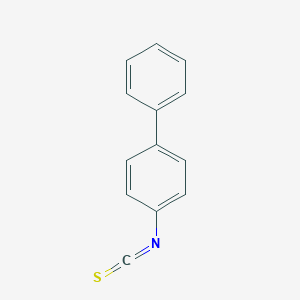
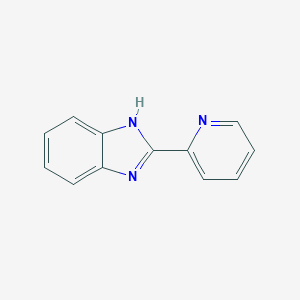
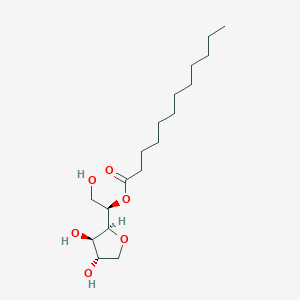
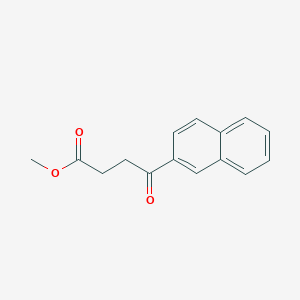
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
